Product packaging for 2-(1-Pyrrolidinoethyl)-1,4-benzodioxane(Cat. No.:CAS No. 67011-36-3)

2-(1-Pyrrolidinoethyl)-1,4-benzodioxane

Cat. No.: B13808862
CAS No.: 67011-36-3
M. Wt: 233.31 g/mol
InChI Key: KAXULGXUSBBIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Pyrrolidinoethyl)-1,4-benzodioxane is a chemical compound of significant interest in medicinal chemistry and pharmacological research, built upon the versatile 1,4-benzodioxane scaffold. The 1,4-benzodioxane core is a privileged structure in drug design, found in numerous bioactive molecules and marketed pharmaceuticals due to its ability to confer favorable interaction capabilities with a range of enzymes and protein receptors . This scaffold is a key component in drugs such as the antihypertensive agent doxazosin and the glucosylceramide synthase inhibitor eliglustat . Compounds featuring the 1,4-benzodioxane structure fused with nitrogen-containing heterocycles, such as a pyrrolidine ring, have demonstrated high affinity and promising activity as ligands for neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors, particularly the α4β2 and α7 subtypes, are pivotal therapeutic targets for a variety of central nervous system (CNS) disorders . As a research compound, this compound serves as a valuable intermediate or template for neuroscientists and medicinal chemists. It is useful for exploring structure-activity relationships (SAR), designing novel receptor ligands, and investigating mechanisms of neurotransmission . This product is intended for research and development purposes in a controlled laboratory environment. This compound is offered with a high level of purity and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO2 B13808862 2-(1-Pyrrolidinoethyl)-1,4-benzodioxane CAS No. 67011-36-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67011-36-3

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyrrolidine

InChI

InChI=1S/C14H19NO2/c1-11(15-8-4-5-9-15)14-10-16-12-6-2-3-7-13(12)17-14/h2-3,6-7,11,14H,4-5,8-10H2,1H3

InChI Key

KAXULGXUSBBIMN-UHFFFAOYSA-N

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)N3CCCC3

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 1,4 Benzodioxane Compounds

Strategies for the Stereoselective and Asymmetric Synthesis of Chiral 1,4-Benzodioxane (B1196944) Scaffolds

The synthesis of enantiomerically pure 2-substituted-1,4-benzodioxanes is of paramount importance, as the stereochemistry at the C-2 position can be crucial for biological activity. unimi.it Various strategies have been developed to achieve high levels of stereocontrol in the synthesis of these chiral scaffolds.

One prominent approach involves the resolution of racemic mixtures . For instance, racemic 1,4-benzodioxane-2-carboxylic acid can be resolved through the formation of diastereomeric salts using chiral amines like the enantiomers of 1-phenylethylamine. unimi.it This classical method allows for the separation of the (S) and (R) enantiomers, which can then be used as chiral starting materials for further synthetic elaborations. unimi.it

Asymmetric catalysis has emerged as a powerful tool for the direct synthesis of chiral 1,4-benzodioxanes. Palladium-catalyzed enantioselective alkene aryloxyarylation reactions have been successfully employed to produce a range of chiral 1,4-benzodioxanes with high yields and excellent enantioselectivity. nih.govsemanticscholar.org These reactions often utilize sterically bulky and conformationally well-defined chiral monophosphorus ligands to induce asymmetry. nih.govsemanticscholar.org Another effective method is the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines using iridium-based catalyst systems, which can provide enantiomerically enriched 1,4-benzodioxanes with excellent enantiomeric ratios. researchgate.net

Enzymatic resolutions offer a green and highly selective alternative for the synthesis of chiral 1,4-benzodioxane building blocks. Engineered Candida antarctica lipase B (CALB) has been shown to effectively catalyze the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester, achieving high enantiomeric excess of the substrate. rsc.org

A summary of stereoselective synthetic strategies is presented in the table below.

Strategy Description Key Reagents/Catalysts Reference
Diastereomeric Salt ResolutionSeparation of enantiomers of a racemic carboxylic acid via salt formation with a chiral amine.Racemic 1,4-benzodioxane-2-carboxylic acid, chiral 1-phenylethylamine enantiomers. unimi.it
Palladium-Catalyzed Asymmetric AryloxyarylationEnantioselective formation of the 1,4-benzodioxane ring from an alkene precursor.Palladium catalyst, chiral monophosphorus ligands. nih.govsemanticscholar.org
Iridium-Catalyzed Asymmetric HydrogenationAsymmetric reduction of a 1,4-benzodioxine to a chiral 1,4-benzodioxane.[Ir(cod)Cl]2/BIDIME-dimer catalyst system. researchgate.net
Enzymatic Kinetic ResolutionSelective enzymatic reaction on one enantiomer of a racemic mixture.Engineered Candida antarctica lipase B (CALB). rsc.org

Derivatization Approaches for Functionalization of the 1,4-Benzodioxane Core

The introduction of nitrogen-containing side chains, such as the pyrrolidinoethyl group, onto the 1,4-benzodioxane scaffold is a key step in the synthesis of many biologically active compounds. A general approach to introduce such moieties involves the conversion of a suitable functional group at the C-2 position of the benzodioxane ring.

For example, the synthesis of 2-(1'-methyl-2'-pyrrolidinyl)-1,4-benzodioxanes has been reported, highlighting the successful attachment of a pyrrolidine (B122466) ring to the benzodioxane core. nih.gov The synthesis often starts from a chiral 1,4-benzodioxane precursor, such as an ester or a carboxylic acid. unimi.it The carboxylic acid can be converted to a Weinreb amide, which then reacts with a suitable Grignard reagent to form a ketone. unimi.it This ketone can then undergo further transformations, such as reductive amination with pyrrolidine or a derivative, to introduce the desired side chain.

The synthesis of N-(1,4-benzodioxan-2-carbonyl)piperazine is another example of introducing an amine moiety, where the carboxylic acid at the C-2 position is coupled with piperazine (B1678402). prepchem.com These synthetic strategies demonstrate the versatility of the 1,4-benzodioxane-2-carboxylic acid as a key intermediate for the introduction of a wide range of amine-containing side chains.

The aromatic ring of the 1,4-benzodioxane scaffold offers multiple sites for functionalization, with the C-5, C-6, and C-7 positions being common targets for modification. The ether oxygens of the dioxane ring are activating and ortho-, para-directing, which influences the regioselectivity of electrophilic aromatic substitution reactions.

For instance, Friedel-Crafts acylation of 1,4-benzodioxane-2-carboxylic acid methyl ester can lead to a mixture of the 6- and 7-acetyl derivatives. Achieving high regioselectivity often requires more advanced synthetic strategies. Directed ortho-metalation is a powerful technique for the selective functionalization of specific positions on the aromatic ring. By choosing an appropriate directing group, it is possible to guide a metalating agent, such as an organolithium or a magnesium amide base, to a specific ortho position, which can then be trapped with an electrophile. nih.gov

The synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs often starts from a precursor that already has the desired substitution pattern on the aromatic ring, such as gallic acid, which allows for the regioselective construction of the benzodioxane ring with a carboxylic acid group at the C-6 position. scirp.orgscirp.orgresearchgate.net This precursor can then be further functionalized at other positions on the aromatic ring. For example, the synthesis of 7-substituted 2-(1'-methyl-2'-pyrrolidinyl)-1,4-benzodioxanes has been achieved, demonstrating the feasibility of introducing substituents at the C-7 position. nih.gov

The following table summarizes some approaches for regioselective functionalization.

Position Methodology Example Reaction Reference
C-6/C-7Electrophilic Aromatic SubstitutionFriedel-Crafts acylation of 1,4-benzodioxane-2-carboxylic acid methyl ester.
C-6Synthesis from a Pre-functionalized Aromatic RingSynthesis of 1,4-benzodioxane-6-carboxylic acid derivatives from gallic acid. scirp.orgscirp.orgresearchgate.net
C-7Synthesis of Substituted AnaloguesSynthesis of 7-hydroxy-2-(1'-methyl-2'-pyrrolidinyl)-1,4-benzodioxane. nih.gov
C-5Directed ortho-MetalationPotential application of TMP-based Hauser bases for selective metalation.

While the 1,4-benzodioxane scaffold is characterized by two oxygen atoms in the dioxane ring, the synthesis of analogues where one or both of these oxygens are replaced by other heteroatoms, such as sulfur, has been explored. For instance, the synthesis of 2- and 3-substituted 2,3-dihydro-1,4-benzoxathiines has been developed, which are structural analogues of 1,4-benzodioxanes where one oxygen atom is replaced by a sulfur atom. nih.gov The regioselectivity of the ring formation in these syntheses can be highly dependent on the reaction conditions, such as the polarity of the solvent. nih.gov These heteroatom-substituted analogues allow for the exploration of a wider chemical space and the investigation of the role of the dioxane ring heteroatoms in biological activity.

Characterization Techniques for Confirming Novel 1,4-Benzodioxane Structures

The unambiguous structural elucidation of novel 1,4-benzodioxane derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for structural characterization.

¹H NMR provides information about the chemical environment of the protons. For the 1,4-benzodioxane core, the protons on the dioxane ring typically appear as multiplets in the range of 4.25-4.30 ppm. scirp.orgscirp.org The chemical shifts and coupling constants of the aromatic protons can help determine the substitution pattern on the benzene (B151609) ring.

¹³C NMR reveals the chemical shifts of the carbon atoms. The sp³ carbons of the dioxane ring are typically found around 64 ppm. scirp.orgscirp.org

2D NMR techniques , such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) , are invaluable for unambiguously assigning the structure of regioisomers, for example, in distinguishing between 5- and 8-bromo-1,4-benzodioxane-2-carboxylates. mdpi.com

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS) , is used to determine the exact mass of a compound, which allows for the confirmation of its molecular formula. scirp.orgscirp.orgnih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. For example, in 1,4-benzodioxane-6-carboxylic acid amide analogs, the amide C=O stretching vibration is observed between 1626 and 1676 cm⁻¹, and the N-H stretching is seen between 3275 and 3346 cm⁻¹. scirp.orgscirp.org

The table below provides a summary of characteristic spectroscopic data for 1,4-benzodioxane derivatives.

Technique Observed Feature Typical Chemical Shift/Frequency Reference
¹H NMRDioxane ring protons (CH₂)4.25 - 4.30 ppm (multiplets) scirp.orgscirp.org
¹³C NMRDioxane ring carbons (CH₂)~64 ppm scirp.orgscirp.org
IRAmide C=O stretch1626 - 1676 cm⁻¹ scirp.orgscirp.org
IRAmide N-H stretch3275 - 3346 cm⁻¹ scirp.orgscirp.org
HRMSMolecular Ion PeakConfirms elemental composition scirp.orgscirp.orgnih.gov

Pharmacological Characterization and Mechanistic Investigations in Preclinical Systems

Ligand-Receptor Interaction Profiling and Binding Affinity Determination

The affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic utility. Extensive in vitro binding studies have been conducted to characterize the interaction of 2-(1-Pyrrolidinoethyl)-1,4-benzodioxane derivatives with several key receptor families, including nicotinic acetylcholine (B1216132), adrenergic, and serotonergic/dopaminergic systems.

Research has extensively focused on the interaction of 2-(pyrrolidinyl)-1,4-benzodioxane derivatives with neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of central nervous system functions. The α4β2 nAChR subtype, in particular, is a key target for the development of novel therapeutic agents.

The stereochemistry and substitution on the benzodioxane ring of these compounds play a crucial role in their binding affinity and selectivity. For instance, the 2R,2'S diastereomer of the N-methyl-7-hydroxy analog of 2-(1'-methyl-2'-pyrrolidinyl)-1,4-benzodioxane has demonstrated a high affinity for the α4β2 nAChR, with a reported Ki value of 12 nM. nih.gov This compound also exhibits high affinity for the α6β2 receptor subtype. nih.gov In contrast, its affinity for the α3β4 and α7 nAChR subtypes is modest. nih.gov

Studies on various stereoisomers of 2-(2-pyrrolidinyl)benzodioxanes have revealed that those with an 'S' configuration at the pyrrolidine (B122466) stereocenter exhibit submicromolar affinity for the α4β2 nAChR, whereas the 'R' stereoisomers are largely inactive. mdpi.com Specifically, the (S,S) and (S,R) isomers of 2-(2-pyrrolidinyl)benzodioxane have α4β2 Ki values of 0.47 μM and 0.26 μM, respectively. mdpi.com

The introduction of substituents at different positions on the benzodioxane moiety can significantly modulate the binding profile. For example, hydroxylation at the 7-position of the benzodioxane ring in N-methyl-2-pyrrolidinyl-1,4-benzodioxane enhances α4β2 nAChR affinity and selectivity over the α3β4 subtype. unimi.it Similarly, substitutions at the C(5) position of the benzodioxane ring can confer very high α4β2/α3β4 selectivity. researchgate.netnih.gov

Binding Affinities (Ki) of 2-(Pyrrolidinyl)-1,4-benzodioxane Analogs at nAChR Subtypes
Compoundα4β2 Ki (nM)α3β4 Ki (nM)α7 Ki (nM)α4β2/α3β4 SelectivityReference
(2R,2'S)-2-(1'-methyl-2'-pyrrolidinyl)-7-hydroxy-1,4-benzodioxane12Modest AffinityModest Affinity- nih.gov
(S,S)-2-(2-pyrrolidinyl)benzodioxane470Micromolar-- mdpi.com
(S,R)-2-(2-pyrrolidinyl)benzodioxane260Micromolar-- mdpi.com
7-amino-(S,R)-1a analogHigh AffinityHigh Affinity-No Selectivity acs.org
5-amino-(S,S)-1c analogHigh Affinity100-fold Lower AffinityGood to Very High SelectivityHigh Selectivity acs.org

The 1,4-benzodioxane (B1196944) scaffold is a well-established pharmacophore in the design of α-adrenergic receptor antagonists. amegroups.cn A notable example is WB4101 (2-(2,6-dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxane), which is a potent α1-adrenoceptor antagonist. nih.govnih.gov While direct binding data for this compound at α-adrenoceptor subtypes are not extensively reported in the available literature, the structural similarity to known α1-adrenergic antagonists suggests a potential for interaction.

The α1-adrenoceptor family is comprised of three subtypes: α1A, α1B, and α1D. guidetopharmacology.orgnih.gov These receptors are involved in various physiological processes, and subtype-selective antagonists are of therapeutic interest. amegroups.cn For instance, the S-enantiomer of a dihydrobenzofuranoxy derivative of WB4101 has been shown to possess high α1D-adrenoceptor antagonist affinity with significant selectivity over the α1A and α1B subtypes. bohrium.com Given the shared benzodioxane core, it is plausible that this compound and its analogs may also exhibit affinity for α1-adrenoceptors, although their specific subtype selectivity remains to be fully elucidated. The affinity of various antagonists for these receptor subtypes has been a subject of extensive research. nih.gov

The serotonin (B10506) 5-HT1A and dopamine (B1211576) D2 receptors are key targets in the treatment of a range of neuropsychiatric disorders. nih.govnih.gov While direct and specific binding data for this compound at these receptors are not prominently featured in the reviewed literature, the pyrrolidinyl moiety is a common structural feature in many CNS-active compounds with affinity for these receptors.

Several antipsychotic and antidepressant medications exert their effects through interactions with both the serotonergic and dopaminergic systems. nih.govresearchgate.net For example, some atypical antipsychotics are antagonists at both D2 and 5-HT2A receptors. nih.gov The interplay between these receptor systems is complex, with evidence suggesting the formation of D2-5-HT1A receptor heteromers, which may represent novel drug targets. nih.gov The potential for this compound and its derivatives to modulate these systems warrants further investigation to fully characterize their central nervous system activity.

Elucidation of Cellular and Molecular Mechanisms of Action

Understanding the functional consequences of ligand-receptor binding is essential for a complete pharmacological characterization. This involves determining whether a compound acts as an agonist, antagonist, or partial agonist, and exploring more complex mechanisms such as allosteric modulation.

The functional activity of 2-(pyrrolidinyl)-1,4-benzodioxane derivatives at nAChRs is highly dependent on their stereochemistry and substitution patterns. The 2R,2'S diastereomer of the N-methyl-7-hydroxy analog of 2-(1'-methyl-2'-pyrrolidinyl)-1,4-benzodioxane has been identified as a potent partial agonist at both α4β2 and α6β2 nAChRs. nih.gov This profile is comparable to that of varenicline, a known nicotinic partial agonist. nih.gov

In contrast, modifications to the benzodioxane structure can lead to antagonistic activity. For example, some analogs have been developed as selective α4β2 nAChR partial agonists, while others exhibit full agonism or antagonism. mdpi.comcore.ac.uk The 7-hydroxybenzodioxane derivative and its 7- and 5-amino analogs are all α4β2 nAChR partial agonists. unimi.itnih.gov The diverse functional activities observed within this chemical series highlight the subtle structure-activity relationships that govern their interactions with nAChRs. core.ac.uknih.gov

Functional Activity of 2-(Pyrrolidinyl)-1,4-benzodioxane Analogs at nAChR Subtypes
CompoundReceptor SubtypeFunctional ActivityReference
(2R,2'S)-2-(1'-methyl-2'-pyrrolidinyl)-7-hydroxy-1,4-benzodioxaneα4β2, α6β2Partial Agonist nih.gov
7-hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxaneα4β2Partial Agonist unimi.itnih.gov
7-amino benzodioxane analogsα4β2Partial Agonist unimi.itnih.gov
5-amino benzodioxane analogsα4β2Partial Agonist unimi.itnih.gov

Allosteric modulators are compounds that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. mdpi.com This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the effect of the endogenous ligand. frontiersin.org While the primary mode of action for the 2-(pyrrolidinyl)-1,4-benzodioxane derivatives at nAChRs appears to be through competitive binding at the orthosteric site, the potential for allosteric modulation within this chemical class is an area of ongoing research.

There is limited direct evidence in the reviewed literature to suggest that this compound itself functions as an allosteric modulator. However, the concept of allosteric modulation of nAChRs is well-established and represents a promising avenue for the development of novel therapeutics with improved selectivity and side-effect profiles. Future studies could explore whether specific structural modifications to the 2-(pyrrolidinyl)-1,4-benzodioxane scaffold could impart allosteric modulatory activity.

In Vitro Pharmacological Assays and Functional Readouts

Radioligand binding assays are a fundamental tool in pharmacology, used to determine the affinity of a compound for a specific receptor. creative-bioarray.comnih.govgiffordbioscience.com In competition assays, a range of concentrations of an unlabeled test compound is used to inhibit the binding of a fixed concentration of a radiolabeled ligand, allowing for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity. creative-bioarray.comnih.govgiffordbioscience.com

Derivatives of 2-(pyrrolidinyl)-1,4-benzodioxane have been extensively characterized using these methods, demonstrating significant affinity and selectivity for nicotinic acetylcholine receptors (nAChRs). For instance, the (2R,2'S) diastereomer of the N-methyl-7-hydroxy analogue of this compound was found to have a high affinity for the α4β2 nAChR subtype, with a Ki value of 12 nM. nih.gov This compound also demonstrated high affinity for the α6β2 receptor subtype, with more modest affinity for the α3β4 subtype. nih.gov Further studies on related benzodioxane analogues have confirmed potent binding at α4β2 nAChRs. unimi.it Additionally, other 1,4-benzodioxane derivatives have been shown to bind to α1-adrenergic and 5-HT1A receptors, with the stereochemistry of the compound influencing receptor recognition. nih.gov

Compound/AnalogueReceptor SubtypeKi (nM)Source Organism/System
(2R,2'S)-2-(1'-methyl-2'-pyrrolidinyl)-7-hydroxy-1,4-benzodioxaneα4β2 nAChR12Rat Cerebral Cortex
(2R,2'S)-2-(1'-methyl-2'-pyrrolidinyl)-7-hydroxy-1,4-benzodioxaneα6β2 nAChRHigh Affinity-
(2R,2'S)-2-(1'-methyl-2'-pyrrolidinyl)-7-hydroxy-1,4-benzodioxaneα3β4 nAChRModest Affinity-
7-Hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxaneα4β2 nAChRHigh AffinityRat Cerebral Cortex Membranes
7-Amino analogue of 2-(pyrrolidinyl)-1,4-benzodioxaneα4β2 nAChR--
5-Amino analogue of 2-(pyrrolidinyl)-1,4-benzodioxaneα4β2 nAChR--

Data compiled from multiple studies investigating benzodioxane derivatives. nih.govunimi.it

To determine the functional activity of compounds at their target receptors, cell-based assays are employed. For ion channels like nAChRs, electrophysiological techniques such as the two-electrode voltage-clamp in Xenopus oocytes expressing the receptor of interest are used to measure whole-cell currents elicited by the compound. unimi.it These assays reveal whether a compound acts as an agonist (activator), antagonist (blocker), or partial agonist.

In vitro functional tests have demonstrated that specific analogues of this compound are not merely binders but are functionally active at nAChRs. The (2R,2'S)-diastereomer of the N-methyl-7-hydroxy analogue was identified as a potent partial agonist at both α4β2 and α6β2 nAChRs. nih.gov This profile of activity is comparable to varenicline, a known nicotinic partial agonist. nih.gov Further studies on related benzodioxane derivatives confirmed their status as α4β2 partial agonists. unimi.it Interestingly, the substitution pattern on the benzene (B151609) ring was found to influence not only the selectivity between α4β2 and α3β4 subtypes but also the selectivity between different stoichiometries of the α4β2 receptor—the high-sensitivity (α4)2(β2)3 and low-sensitivity (α4)3(β2)2 isoforms. unimi.it For example, the 7-hydroxybenzodioxane derivative selectively activates the (α4)2(β2)3 nAChR isoform. unimi.it

The functional consequences of receptor modulation are often investigated by measuring neurotransmitter release or recording electrophysiological responses in native tissue preparations. The potent partial agonism of this compound analogues at nAChRs, particularly the α4β2 and α6β2 subtypes which are densely expressed in brain regions like the corpus striatum, suggests a potential to modulate the release of neurotransmitters such as dopamine. nih.gov However, the existing body of research on these specific benzodioxane compounds primarily focuses on binding affinity and functional activity determined in heterologous expression systems (e.g., transfected HEK293 cells or Xenopus oocytes). nih.govunimi.it Detailed studies measuring downstream effects, such as stimulated neurotransmitter release from brain slices or electrophysiological recordings in excised native neural tissues, have not been extensively reported in the available literature for this specific class of compounds.

Structure Activity Relationship Sar Analysis of 1,4 Benzodioxane Analogues

Identification of Essential Pharmacophores and Structural Determinants for Biological Activity

The 1,4-benzodioxane (B1196944) nucleus is a versatile and significant scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. scirp.orgunimi.it Pharmacophore modeling and structural analysis have identified several key features essential for the biological activity of its analogues, particularly those targeting adrenoceptors and serotonin (B10506) receptors.

A common pharmacophoric model for α1-adrenoceptor antagonists based on the 1,4-benzodioxane scaffold, typified by the lead compound WB4101, includes three primary components:

The 1,4-benzodioxane ring: This planar, aromatic portion is crucial for anchoring the ligand in the receptor binding pocket. Investigations into replacing this rigid template with a more flexible, non-aromatic 1,4-dioxane (B91453) ring have shown that while activity can be retained, the benzodioxane moiety is often optimal for high affinity. nih.gov

A basic nitrogen atom: Typically part of a pyrrolidine (B122466) or piperazine (B1678402) ring, this feature is essential for forming key ionic or hydrogen bond interactions with the receptor. eurjchem.com

An appropriate linker: An ethyl or carbonyl linker connects the benzodioxane core to the basic nitrogen moiety, providing the correct spatial orientation for optimal receptor engagement. eurjchem.com

Studies on derivatives have further refined this model. For instance, replacing the phenoxyethyl moiety of WB4101 with an N-alkyl piperazine bearing a cyclic substituent has been a successful strategy in developing potent α1-adrenoceptor antagonists. capes.gov.br The nature of the substituent on the piperazine ring can significantly modulate affinity and selectivity. capes.gov.br Furthermore, the addition of a benzamide (B126) moiety at position-6 of the 1,4-benzodioxane template has been explored for developing compounds with potential anticancer activity. scirp.org These findings underscore that while the core benzodioxane-linker-amine structure constitutes the fundamental pharmacophore, specific substitutions on both the aromatic ring and the basic moiety are critical determinants of the ultimate biological profile.

Pharmacophoric FeatureStructural DeterminantContribution to Biological ActivityReference
Aromatic Core1,4-Benzodioxane NucleusProvides a rigid anchor for receptor binding; involved in hydrophobic and/or π-π stacking interactions. unimi.itnih.gov
Basic CenterNitrogen atom in a pyrrolidine or piperazine ringForms critical ionic or hydrogen bond interactions with acidic residues (e.g., Asp) in the receptor binding site. eurjchem.com
Linker GroupEthyl or carbonyl chainPositions the basic center at an optimal distance and orientation relative to the aromatic core. eurjchem.com
SubstituentsGroups on the benzodioxane ring or terminal amineModulate receptor affinity, selectivity, and functional activity (agonist vs. antagonist). scirp.orgcapes.gov.br

Influence of Stereochemistry on Ligand-Receptor Selectivity and Functional Efficacy

Stereochemistry plays a paramount role in the interaction of 1,4-benzodioxane analogues with their biological targets, often leading to significant differences in receptor selectivity and functional efficacy between enantiomers and diastereomers. The chiral center, typically at the C2 position of the benzodioxane ring or on the side chain, dictates the three-dimensional arrangement of the molecule, which must be complementary to the chiral environment of the receptor's binding pocket.

A striking example of stereochemical influence is the reversed enantioselectivity observed for certain 1,4-dioxane derivatives at α1-adrenoceptors (α1-AR) and 5-HT1A serotonin receptors. nih.govresearchgate.net For one such compound, the (S)-enantiomer was identified as a potent and selective 5-HT1A receptor agonist, whereas the (R)-enantiomer was the eutomer (the more active stereoisomer) for the α1D-AR subtype. nih.govresearchgate.net This demonstrates that the two receptor families have distinct and opposing stereochemical requirements for recognizing this class of ligands.

Similarly, in a series of unichiral 2-(2'-pyrrolidinyl)-1,4-benzodioxanes designed as nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, stereochemistry was found to be a critical determinant of affinity. nih.govunimi.it The (2R,2'S) diastereomer of an N-methyl-7-hydroxy analogue displayed high affinity for the α4β2 nAChR subtype. nih.gov Crucially, the inversion of configuration at either of the stereocenters resulted in a significant weakening of this affinity, confirming the specific spatial arrangement required for potent binding. nih.gov

The relative orientation of substituents, defined as cis or trans, also has a profound impact. In a series of 4-phenylchroman analogues, a cis relationship between the side chain at the 2-position and the phenyl ring at the 4-position was associated with optimal α1-AR blocking activity. nih.gov This was in contrast to related compounds where a trans relationship was preferred, highlighting the subtle yet critical influence of diastereomeric configuration on pharmacological function. nih.gov

Compound SeriesStereoisomerReceptor TargetObserved EffectReference
1,4-Dioxane Derivatives(S)-enantiomer5-HT1A ReceptorPotent agonist, high selectivity over α1-AR. nih.govresearchgate.net
(R)-enantiomerα1D-AdrenoceptorEutomer (more potent) for this subtype. nih.govresearchgate.net
2-(1'-methyl-2'-pyrrolidinyl)-7-hydroxy-1,4-benzodioxane(2R,2'S)-diastereomerα4β2 nAChRHigh affinity (Ki = 12 nM). nih.gov
Other diastereomersα4β2 nAChRGreatly weakened affinity. nih.gov
4-Phenylchroman Analoguescis-isomerα1-AdrenoceptorAssociated with optimum blocking activity. nih.gov

Positional Effects of Side Chains and Substituents on Pharmacological Profiles

The pharmacological profiles of 1,4-benzodioxane analogues are highly sensitive to the position of substituents on the aromatic ring and modifications to the side chain. Altering the location of even a single functional group can dramatically change a compound's affinity, selectivity, and efficacy for its target receptors.

Substitution on the benzene (B151609) portion of the 1,4-benzodioxane scaffold has been extensively studied. For analogues targeting nAChRs, substitution at the 7-position is particularly important. The introduction of a hydroxyl (-OH) group at C7 in 2-(1'-methyl-2'-pyrrolidinyl)-1,4-benzodioxane yielded a compound with uniquely high affinity and partial agonist activity at α4β2 and α6β2 nAChRs. nih.govunimi.it This highlights a specific hydrogen-bonding interaction facilitated by a substituent at this position. In contrast, moving substituents to the 8-position can have different effects. While fluorine, chlorine, and methoxyl groups at C8 were tolerated in one series of α1-AR antagonists, the introduction of a hydroxyl group at this position led to a significant decrease in binding affinity, suggesting a detrimental steric or electronic interaction in proximity to the benzodioxane oxygen atom. researchgate.net

The position of attachment of larger side chains also dictates activity. For example, in a series of 1,4-benzodioxan-substituted chalcones, the inhibitory potency against human monoamine oxidase B (MAO-B) was dependent on the substitution pattern on the terminal phenyl ring of the chalcone (B49325) moiety. nih.gov A compound featuring a 3-bromo-4-fluorophenyl group was the most potent inhibitor, demonstrating that distal substitutions can have a profound impact on the interaction with the enzyme's active site. nih.gov The ability to distinguish between positional isomers, such as 5-bromo and 8-bromo derivatives, is therefore synthetically crucial for establishing clear SAR. mdpi.com

ScaffoldPosition of SubstitutionSubstituentEffect on Pharmacological ProfileReference
2-(2'-Pyrrolidinyl)-1,4-benzodioxaneC7-OHHigh affinity and partial agonism at α4β2/α6β2 nAChRs. nih.govunimi.it
--NH2Maintains α4β2 nAChR partial agonism. unimi.it
1,4-Benzodioxane Analogues of WB4101C8-F, -Cl, -OCH3Tolerated, affinity for α1-ARs maintained. researchgate.net
-OHSignificant decrease in α1-AR binding affinity. researchgate.net
1,4-Benzodioxan-chalconeTerminal Phenyl Ring3-Bromo-4-fluoroMost potent inhibitory activity against MAO-B (IC50 = 0.026 µM). nih.gov

Conformational Analysis and Molecular Rigidity/Flexibility in SAR Contexts

The three-dimensional conformation and the degree of molecular rigidity or flexibility are critical parameters in the structure-activity relationships of 1,4-benzodioxane analogues. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the receptor's binding site is fundamental to its affinity and activity.

A key area of investigation has been the role of the benzodioxane core's rigidity. Studies have directly compared the pharmacological effects of replacing the "quite planar 1,4-benzodioxane template" with a "less conformationally constrained 1,4-dioxane ring". nih.govresearchgate.net This modification introduces greater flexibility into the molecular scaffold. The results showed that a properly substituted 1,4-dioxane nucleus could serve as a suitable scaffold for developing selective α1D-AR antagonists and potent 5-HT1A receptor full agonists, indicating that for some receptor targets, increased conformational freedom can be advantageous. nih.govresearchgate.net

Conversely, for other targets, a rigid structure is beneficial. The high α4β2 nAChR affinity of the (2R,2'S)-diastereomer of N-methyl-7-hydroxy-2-(2'-pyrrolidinyl)-1,4-benzodioxane is attributed in part to its rigid molecular framework, which pre-organizes the key pharmacophoric elements into an optimal orientation for receptor binding. nih.gov This inherent rigidity reduces the entropic penalty upon binding, potentially contributing to higher affinity. Docking analyses support this, showing that the rigid molecule is capable of strong and specific interactions within the α4β2 receptor binding site. nih.gov

Conformational analysis also extends to the relative arrangement of substituents, as seen in the preference for a cis relationship between side chains in certain 4-phenylchroman analogues to achieve optimal α1-AR antagonism. nih.gov Computational modeling and conformational analysis are therefore invaluable tools for rationalizing observed SAR and for understanding the specific physicochemical interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and account for high-affinity binding. nih.gov

Preclinical Biological Activities in Non Human Experimental Models

Antimicrobial and Antifungal Activity Evaluation in In Vitro Microbial Cultures

No studies detailing the evaluation of 2-(1-Pyrrolidinoethyl)-1,4-benzodioxane against microbial or fungal cultures were identified.

Antineoplastic and Cytotoxic Effects in Established Cancer Cell Lines

Information regarding the effects of this compound on cancer cell lines is not available in the reviewed literature.

Induction of Apoptosis and Modulation of Cell Cycle Progression

No data was found concerning the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells.

Inhibition of Cell Proliferation and Colony Formation

There are no available reports on the inhibition of cell proliferation or colony formation by this compound.

Investigations of Anti-inflammatory and Antioxidant Properties in Cellular and Animal Models

Research investigating the anti-inflammatory or antioxidant properties of this compound in either cellular or animal models could not be found.

Neurobiological Effects in In Vivo Animal Models Focusing on Receptor Mechanisms and Neurotransmitter Systems

No in vivo studies on animal models detailing the neurobiological effects, receptor interactions, or impact on neurotransmitter systems of this compound have been published.

Computational Chemistry and Rational Design Strategies in 1,4 Benzodioxane Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand, such as a 1,4-benzodioxane (B1196944) derivative, to the active site of a target protein.

In the study of 1,4-benzodioxane derivatives, molecular docking has been instrumental in elucidating their interactions with various receptors. For instance, docking analyses have been performed on unichiral 7-substituted 2-(1'-methyl-2'-pyrrolidinyl)-1,4-benzodioxanes, which are structurally related to 2-(1-Pyrrolidinoethyl)-1,4-benzodioxane. One such derivative, the 2R,2'S diastereomer of the 7-hydroxy analogue, demonstrated a high affinity for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) with a Ki of 12 nM. nih.gov Docking studies revealed that this high affinity is due to strong and specific interactions with amino acid residues within the receptor's binding site. nih.gov

These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-receptor complex. The precise nature of these interactions is crucial for the ligand's affinity and selectivity. For example, the docking of various 1,4-benzodioxane derivatives into the active sites of enzymes like telomerase and monoamine oxidase B (MAO-B) has provided a rationale for their inhibitory activities and guided the design of more potent inhibitors. unimi.itresearchgate.net

Table 1: Representative Molecular Docking Results for a 1,4-Benzodioxane Derivative at the α4β2 nAChR Binding Site

ParameterValue/Description
Target Receptor α4β2 Nicotinic Acetylcholine Receptor
Ligand 2-(1'-methyl-2'-pyrrolidinyl)-7-hydroxy-1,4-benzodioxane
Docking Score (kcal/mol) -9.5 (Estimated)
Key Interacting Residues TrpB, TyrA, TyrC1, TyrC2
Types of Interactions Hydrogen bonding with the 7-hydroxy group, Cation-π interaction with the protonated nitrogen of the pyrrolidine (B122466) ring, Hydrophobic interactions with surrounding residues.

Note: The docking score is an estimated value for illustrative purposes, as the specific score was not provided in the source material. The key interacting residues are based on typical interactions for nicotinic ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. scirp.org By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of newly designed molecules before they are synthesized, thus saving time and resources. researchgate.net

For 1,4-benzodioxane derivatives, QSAR studies have been employed to understand the structural requirements for their biological activities. These studies typically involve calculating a variety of molecular descriptors, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological in nature. mdpi.com Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a predictive model. scirp.orgresearchgate.net

A 3D-QSAR study on a series of 1-(1,4-benzodioxan-2-ylcarbonyl)-4-aryloxyalkyl-piperazines as α1-adrenoceptor antagonists, for example, would provide a three-dimensional map of the regions where steric bulk or electrostatic charge positively or negatively influences the antagonistic activity. mdpi.com Such models are invaluable for optimizing lead compounds.

Table 2: Example of a QSAR Model for Predicting Biological Activity of 1,4-Benzodioxane Analogs

DescriptorCoefficientDescription
logP +0.45Logarithm of the octanol-water partition coefficient, indicating the influence of lipophilicity.
Molecular Weight -0.15Total mass of the molecule, representing steric bulk.
Dipole Moment +0.20A measure of the molecule's overall polarity.
Number of H-bond donors -0.30The number of hydrogen bond donor atoms in the molecule.
Statistical Parameters
0.85Coefficient of determination, indicating the goodness of fit of the model.
Q² (Cross-validated R²)0.75A measure of the predictive ability of the model.

Note: This table is a hypothetical representation of a QSAR model to illustrate the concept. The descriptors and coefficients are for exemplary purposes.

Molecular Dynamics Simulations to Elucidate Conformational and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can reveal conformational changes in both the ligand and the target protein upon binding, the stability of the ligand-protein complex, and the role of solvent molecules in the binding process. nih.gov

In the context of 1,4-benzodioxane research, MD simulations can be used to refine the results of molecular docking. While docking provides a static picture of the binding pose, MD simulations can assess the stability of this pose over a period of nanoseconds or even microseconds. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate the stability of the complex. nih.gov

Furthermore, MD simulations can be used to calculate binding free energies, which provide a more accurate prediction of ligand affinity than docking scores alone. mdpi.com These simulations can also shed light on the mechanism of receptor activation or inhibition by revealing the subtle conformational changes that occur upon ligand binding.

Table 3: Representative Data from a Molecular Dynamics Simulation of a 1,4-Benzodioxane Ligand-Receptor Complex

Simulation ParameterValueInterpretation
Simulation Time 100 nsThe duration of the simulation.
Average Ligand RMSD 1.5 ÅA low value indicates that the ligand remains stably bound in the active site.
Average Protein Backbone RMSD 2.0 ÅA stable value suggests that the overall protein structure is not significantly perturbed.
Binding Free Energy (MM/PBSA) -45.5 kcal/molA highly negative value indicates strong binding affinity.

Note: The values in this table are representative and intended to illustrate the type of data obtained from an MD simulation.

De Novo Design Approaches for the Discovery of Novel 1,4-Benzodioxane Scaffolds

De novo design is a computational strategy that aims to create entirely new molecules with desired biological activities. Instead of modifying existing molecules, de novo design algorithms build new chemical structures from scratch, often by assembling molecular fragments or by using generative models.

This approach has been applied to the 1,4-benzodioxane scaffold to discover novel derivatives with improved properties. For example, computational design strategies have been used to develop benzodioxane-benzamides as potent inhibitors of the bacterial cell division protein FtsZ. mdpi.com In such studies, the known binding site of the target is used as a template to design molecules that have complementary shapes and chemical features. The designed molecules are then evaluated in silico for their predicted affinity and other properties before being selected for synthesis and biological testing. This approach can lead to the discovery of novel chemical scaffolds with unique modes of action. mdpi.com

Table 4: Hypothetical Output from a De Novo Design Program for Novel 1,4-Benzodioxane Analogs

Designed Compound IDScaffold ModificationPredicted Affinity (nM)Predicted Lipinski Rule of Five Compliance
BZD-N-001Addition of a furan (B31954) ring25Compliant
BZD-N-002Replacement of pyrrolidine with piperidine50Compliant
BZD-N-003Introduction of a sulfonamide group15Compliant
BZD-N-004Bioisosteric replacement of the ether oxygen100Compliant

Note: This table presents hypothetical data to illustrate the outcomes of a de novo design process.

Future Directions and Emerging Research Paradigms for 1,4 Benzodioxane Derivatives

Exploration of Novel Biological Targets and Pathways for Compound Activity

While the primary focus for 2-(1-Pyrrolidinoethyl)-1,4-benzodioxane analogues has been on nAChRs, future research is expanding to investigate other potential biological targets. The versatility of the 1,4-benzodioxane (B1196944) structure allows it to interact with a range of receptors, including adrenergic and serotonergic systems. unimi.itnih.gov

Current research has firmly established that specific derivatives of this compound are potent and selective ligands for nAChRs. For instance, the 2R,2'S diastereomer of the N-methyl-7-hydroxy analogue demonstrates high affinity for the α4β2 and α6β2 nAChR subtypes, acting as a partial agonist. nih.gov This activity modulates dopamine (B1211576) release, a key pathway in reward and addiction, highlighting its therapeutic potential. nih.govnih.gov Molecular docking studies have further elucidated these interactions, showing specific binding within the amino acid counterparts of the α4β2 receptor site. nih.gov

Future investigations will likely probe the activity of these compounds on other receptor systems, potentially uncovering polypharmacological effects that could be advantageous for complex multifactorial diseases. The exploration may extend to targets previously identified for other benzodioxane-containing compounds, such as α1-adrenoceptors and 5-HT1A receptors, to build a comprehensive biological activity profile. nih.govacs.org Additionally, research into how substitutions on the benzodioxane and pyrrolidine (B122466) rings affect selectivity for different nAChR stoichiometries, such as the high-sensitivity (α4)2(β2)3 and low-sensitivity (α4)3(β2)2 isoforms, is an active area of interest. unimi.it

Binding Affinity and Functional Activity of a this compound Analogue
Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
α4β2 nAChR12Potent Partial Agonist
α6β2 nAChRHighPotent Partial Agonist
α3β4 nAChRModestModest Potency
α7 nAChRLowNot specified

Data derived from studies on the 2R,2'S diastereomer of the N-methyl-7-hydroxy analogue. nih.gov

Integration of Advanced Synthetic Methodologies for Complex Analogues

The biological activity of this compound is critically dependent on its stereochemistry. unimi.itnih.gov This necessitates the use of advanced, stereocontrolled synthetic methods to produce enantiomerically pure analogues for precise pharmacological evaluation.

Key challenges in the synthesis of these compounds include controlling the stereocenter at the 2-position of the benzodioxane ring and the 2'-position of the pyrrolidine ring. unimi.it Researchers have successfully synthesized unichiral (stereoisomerically pure) derivatives, which has been crucial in identifying the specific diastereomer with the highest affinity for nAChR subtypes. nih.gov Methods such as resolution of racemic mixtures via diastereomeric salts and asymmetric synthesis are fundamental. For instance, the resolution of (±)-1,4-benzodioxane-2-carboxylic acid is a key step in accessing enantiopure intermediates. unimi.itresearchgate.net

Emerging synthetic strategies focus on improving efficiency and stereoselectivity. Asymmetric hydrogenation using versatile catalyst systems, such as those based on iridium complexes like [Ir(cod)Cl]2/BIDIME-dimer, has shown excellent results for producing enantiomerically enriched 2-substituted 1,4-benzodioxanes with high enantiomeric ratios (up to 99:1). rsc.orgresearchgate.net Other innovative, greener approaches are also being explored, such as using glycerol (B35011) carbonate as an alkylating agent for catechol to form the benzodioxane ring. rsc.org Future directions will likely involve the integration of flow chemistry and enzymatic resolutions to streamline the synthesis of complex analogues, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. unimi.itscirp.org

Application of Omics Technologies to Elucidate Comprehensive Biological Effects

To move beyond single-target interactions and understand the broader biological impact of this compound derivatives, researchers are beginning to apply "omics" technologies. These high-throughput methods, including proteomics and metabolomics, can provide a systems-level view of the cellular and physiological changes induced by a compound. nih.govworldscholarsreview.org

Proteomics can be used to identify the full spectrum of proteins that interact with these ligands or whose expression levels change upon treatment. nih.govnih.gov For example, affinity-based proteomic techniques could identify not only the primary receptor targets but also downstream signaling partners and off-target proteins, helping to explain the complete mechanism of action and potential side effects. nih.gov

Metabolomics, the study of small molecule metabolites, can reveal how these compounds alter cellular metabolic pathways. nih.govmdpi.com By analyzing changes in the metabolome of cells or organisms exposed to a 1,4-benzodioxane derivative, researchers can map the functional consequences of receptor modulation. mdpi.com The integration of proteomic and metabolomic data offers a powerful approach to connect protein-level changes with functional metabolic outcomes, providing a comprehensive picture of the drug's biological effects. mdpi.com While the direct application of omics to this compound is still an emerging area, these technologies hold immense promise for future research to build detailed pathway analyses and understand the systemic impact of these promising compounds. nih.gov

Development of Innovative Preclinical Models for Deeper Mechanistic Understanding

A robust pipeline of preclinical models is essential for translating the promising in vitro activity of this compound derivatives into potential therapeutics. Research in this area utilizes a combination of in vitro and in vivo models to dissect the compound's mechanism of action and evaluate its physiological effects.

In vitro models are fundamental for initial characterization. These include:

Radioligand Binding Assays: Used to determine the affinity of the compounds for specific receptor subtypes, such as α4β2 and α7 nAChRs, often using membranes from transfected cell lines (e.g., HEK-293 cells) or animal brain tissue. nih.gov

Functional Assays: Techniques like patch-clamp electrophysiology in Xenopus oocytes or mammalian cell lines expressing specific nAChR subtypes are used to characterize the functional activity of the compounds (e.g., as full or partial agonists) and their potency. nih.gov

Neurochemical Models: Measuring neurotransmitter release (e.g., dopamine) from brain slices (e.g., from the corpus striatum) provides a functional readout of receptor modulation in a more integrated tissue system. nih.govnih.gov

In vivo models in rodents (rats and mice) are used to assess the compound's effects at a systemic level. nih.govnih.gov These studies can evaluate the compound's influence on behaviors related to the targeted pathways, such as nicotine (B1678760) self-administration models for addiction research or models of neuropathic pain and cognition. nih.govnih.gov Future directions include the use of genetically modified animal models, such as knockout mice lacking specific receptor subunits, to confirm the on-target effects of the compounds. nih.govsnmjournals.org Furthermore, advanced imaging techniques like Positron Emission Tomography (PET) using radiolabeled benzodioxane derivatives can provide real-time, non-invasive visualization of receptor occupancy and distribution in the living brain, offering a deeper mechanistic understanding of their pharmacokinetic and pharmacodynamic properties. snmjournals.orgjneurosci.org

Q & A

Q. What computational approaches predict the physicochemical properties and ADMET profiles of novel 1,4-benzodioxane analogs?

  • Methodological Answer : Density functional theory (DFT) calculates electron distribution at the pyrrolidinoethyl group to predict metabolic hotspots . Molecular dynamics simulations (e.g., Desmond) model membrane permeability and protein-ligand stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.